Carbazomycin B

Vue d'ensemble

Description

La carbazomycine B est un composé bioactif isolé des mycéliums cultivés de la bactérie Streptoverticillium ehimense souche H1051-MY10 . Elle appartient à la famille des carbazoles, connue pour ses diverses activités biologiques. La carbazomycine B présente des propriétés antibactériennes, antifongiques et anti-levures, ce qui en fait un composé d'un intérêt majeur dans divers domaines de la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la carbazomycine B implique une série de réactions complexes. Une méthode remarquable inclut l'utilisation d'une réaction de Diels-Alder catalysée par l'ytterbium avec du (silyloxyvinyl)indole comme diène . Cette réaction permet de construire le cycle benzénique densément substitué de la carbazomycine B. L'hydrocarbazolone intermédiaire est ensuite fonctionnalisé et aromatisé en utilisant du N-bromosuccinimide .

Méthodes de production industrielle : La production industrielle de la carbazomycine B implique généralement la fermentation de Streptoverticillium ehimense dans des conditions contrôlées. Le bouillon de fermentation est ensuite traité pour isoler et purifier la carbazomycine B .

Analyse Des Réactions Chimiques

Types de réactions : La carbazomycine B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : La carbazomycine B peut être oxydée à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés hydro .

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action

Carbazomycin B exhibits significant antibacterial activity against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice. The compound disrupts bacterial cell membrane formation, leading to structural deformation and impaired metabolism. Specifically, it reduces the activity of malate dehydrogenase and suppresses protein expression in the bacteria, resulting in a minimum inhibitory concentration (MIC) of 8 μg/mL .

Case Studies

- Greenhouse Trials : In controlled greenhouse conditions, foliar applications of this compound significantly reduced symptoms of bacterial leaf blight in rice plants inoculated with Xoo. The treatment not only inhibited bacterial growth but also altered the cell surface hydrophobicity of Xoo, indicating potential for use as a biocontrol agent in agriculture .

Antifungal Properties

This compound has also demonstrated antifungal activity against various phytopathogenic fungi. Its ability to inhibit fungal growth makes it a candidate for agricultural applications aimed at controlling fungal diseases in crops.

Biochemical Applications

Inhibition of Enzymes

The compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential therapeutic applications for this compound in treating inflammatory diseases, as its inhibition could reduce the production of leukotrienes, which are mediators of inflammation .

Research Applications

This compound serves as a valuable model compound in chemical research for studying carbazole derivatives and their reactivity. Its unique structural features make it an interesting subject for synthetic organic chemistry, particularly in the synthesis of complex natural products .

Industrial Applications

The exploration of this compound as a biocontrol agent highlights its potential utility in sustainable agriculture practices. Its effectiveness against plant pathogens positions it as an alternative to synthetic pesticides, aligning with increasing demands for environmentally friendly agricultural solutions .

Summary Table: Applications of this compound

Mécanisme D'action

Carbazomycin B exerts its effects by interfering with the cell membrane formation of pathogens. It reduces the production of xanthomonadin and extracellular polymeric substances, leading to changes in cell surface hydrophobicity . Additionally, it negatively impacts the metabolism of pathogens by reducing the activity of enzymes like malate dehydrogenase and suppressing protein expression .

Comparaison Avec Des Composés Similaires

La carbazomycine B fait partie d'un complexe de composés qui comprend la carbazomycine A, C, D, E, F, G et H . Ces composés partagent un noyau de carbazole mais diffèrent par leurs chaînes latérales et leurs activités biologiques. Par exemple, la carbazomycine A présente également une activité antibactérienne mais a un spectre d'activité différent de celui de la carbazomycine B . La structure unique de la carbazomycine B, en particulier ses chaînes latérales, contribue à ses activités biologiques spécifiques et la distingue des autres dérivés de carbazole .

Activité Biologique

Carbazomycin B is a naturally occurring antibiotic produced by the actinobacterium Streptomyces roseoverticillatus. This compound has garnered attention for its significant biological activities, particularly its antibacterial and antifungal properties. Research has demonstrated its efficacy against various phytopathogenic fungi and bacteria, making it a candidate for agricultural biocontrol applications.

Chemical Structure and Properties

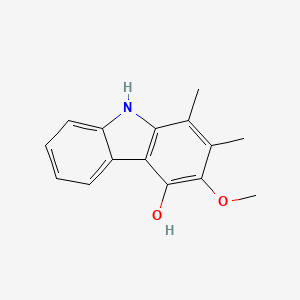

This compound is characterized by its carbazole nucleus, which contributes to its biological activity. The molecular formula of this compound is . This structure is essential for its interaction with microbial targets.

Antibacterial Activity

This compound exhibits notable antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. Studies have shown that this compound has a minimum inhibitory concentration (MIC) of 8 μg/mL against Xoo . The mechanism of action involves:

- Membrane Disruption : this compound alters the cell membrane composition of Xoo, leading to structural deformation and increased hydrophobicity .

- Metabolic Inhibition : It reduces the activity of key metabolic enzymes such as malate dehydrogenase (MDH) and suppresses protein expression within the bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been reported to inhibit the growth of various phytopathogenic fungi, including those causing significant agricultural losses . The compound's effectiveness against fungi is attributed to its ability to interfere with fungal cell wall synthesis and integrity.

Case Studies

- Greenhouse Trials : In greenhouse experiments, foliar applications of fermentation broth containing this compound significantly reduced symptoms of bacterial leaf blight in rice plants inoculated with Xoo. This indicates its potential as a biocontrol agent in agricultural settings .

- Biofilm Formation : this compound was found to significantly inhibit biofilm formation in Xoo, which is crucial for bacterial virulence and resistance to environmental stresses. Quantitative assays showed that treatment with this compound led to a marked decrease in biofilm biomass compared to untreated controls .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antibacterial Activity | Antifungal Activity | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | 8 | Effective against Xoo and various fungi |

| Carbazomycin A | Moderate | Moderate | 16 | Less potent than this compound |

| Murrayaquinone A | Yes | Limited | 10 | Similar structure; different activity profile |

Propriétés

IUPAC Name |

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFXFPFPDTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226110 | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-38-7 | |

| Record name | Carbazomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.